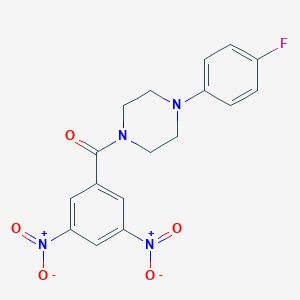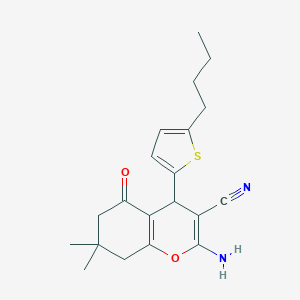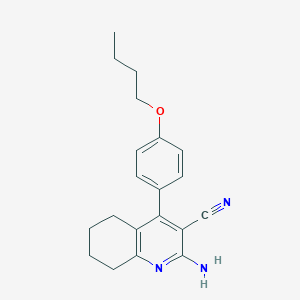
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features both nitro and fluoro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of a fluoro group on a phenyl ring through electrophilic aromatic substitution. The final step involves the formation of the piperazine ring and its attachment to the methanone group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the fluoro group.
科学的研究の応用
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluoro group can influence the compound’s binding affinity to biological targets. The piperazine ring provides structural flexibility, allowing the compound to interact with various enzymes or receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Similar in having a fluoro group and a carbonyl group but lacks the nitro and piperazine functionalities.
Bis(4-fluorophenyl)methanone: Shares the fluoro and carbonyl groups but differs in the absence of nitro groups and piperazine ring.
Uniqueness
1-(3,5-DINITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the combination of nitro, fluoro, and piperazine functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C17H15FN4O5 |
|---|---|
分子量 |
374.32g/mol |
IUPAC名 |
(3,5-dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15FN4O5/c18-13-1-3-14(4-2-13)19-5-7-20(8-6-19)17(23)12-9-15(21(24)25)11-16(10-12)22(26)27/h1-4,9-11H,5-8H2 |
InChIキー |
NLLNFHRAAHLQQX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(2-Chlorophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446925.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446926.png)
![N-(1-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B446928.png)

![2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B446930.png)
![2-(4-iodophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B446933.png)

![2-Nitro-6-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B446935.png)

![3-(Ethylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446940.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446943.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B446946.png)
![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)
![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
